2-Bromo-4-(2,6-dibromophenoxy)phenol

Description

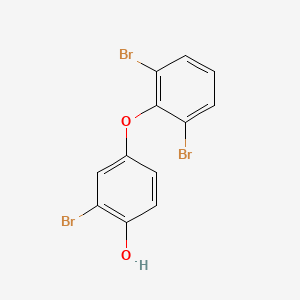

2-Bromo-4-(2,6-dibromophenoxy)phenol is a polybrominated diphenyl ether (PBDE) derived from marine sponges, notably Dysidea granulosa . Structurally, it consists of two phenolic rings connected by an ether bond, with bromine substitutions at the 2, 4, and 6 positions on the second ring and an additional bromine at the 2-position on the first ring (Figure 1). This compound is biosynthesized by marine bacteria or cyanobacterial symbionts associated with sponges .

Its primary biological activities include broad-spectrum antimicrobial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and carbapenemase-producing Enterobacter cloacae. Notably, it eradicates both planktonic and biofilm-incorporated bacterial cells without disrupting biofilm structure . However, its cytotoxicity against healthy peripheral blood mononuclear cells (PBMNCs) limits therapeutic utility without structural modification .

Properties

Molecular Formula |

C12H7Br3O2 |

|---|---|

Molecular Weight |

422.89 g/mol |

IUPAC Name |

2-bromo-4-(2,6-dibromophenoxy)phenol |

InChI |

InChI=1S/C12H7Br3O2/c13-8-2-1-3-9(14)12(8)17-7-4-5-11(16)10(15)6-7/h1-6,16H |

InChI Key |

WSJBKHRZKXYZGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2)O)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,6-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. One common method includes the reaction of 2,6-dibromophenol with bromine in the presence of a suitable solvent like chloroform . The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,6-dibromophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the brominated phenol to its corresponding hydroxy derivatives.

Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as sodium hydroxide and other nucleophiles are employed.

Major Products Formed

The major products formed from these reactions include various brominated and hydroxylated phenol derivatives, which have distinct chemical and biological properties .

Scientific Research Applications

2-Bromo-4-(2,6-dibromophenoxy)phenol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other brominated compounds.

Medicine: Potential use as an antimicrobial agent due to its broad-spectrum activity.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,6-dibromophenoxy)phenol involves the inhibition of bacterial growth by disrupting cell membrane integrity and interfering with essential metabolic pathways . The compound targets bacterial phosphotransferase systems, leading to reduced uptake of essential nutrients and subsequent cell death .

Comparison with Similar Compounds

Antimicrobial Activity

- Breadth of Activity: this compound and its 3,4,6-tribromo analogue demonstrate rare dual efficacy against gram-positive and gram-negative bacteria, including persister and biofilm-incorporated cells . In contrast, 3,5-dibromo-2-(2,4-dibromophenoxy)phenol shows narrower specificity, primarily targeting HBV .

- Resistance Mechanisms: Resistance to 2-bromo derivatives in MRSA is linked to downregulation of scrA and mtlA phosphotransferase genes, reducing cellular uptake . No resistance mechanisms are reported for anti-HBV PBDEs.

Anticancer Potential

- While this compound induces apoptosis in cancer cells, its cytotoxicity to healthy cells (CC50 ~4–10 µM) is higher than 3,4,5-tribromo-2-(2',4'-dibromophenoxy)phenol (CC50 ~10 µM), suggesting structural bromination patterns influence selectivity .

Pharmacokinetic and Toxicity Profiles

- Solubility : All PBDEs exhibit poor aqueous solubility but are soluble in organic solvents (e.g., DMSO, chloroform), limiting bioavailability without formulation .

- Toxicity: Estrogenic OH-PBDEs like 2-bromo-4-(2,4,6-tribromophenoxy)phenol pose endocrine disruption risks at low concentrations (EC50 <0.1 µM) , whereas non-hydroxylated PBDEs show lower endocrine activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.